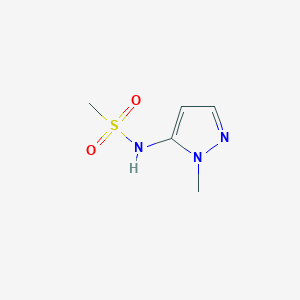![molecular formula C9H12F3N3O B14909073 N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)
N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is a chemical compound with a molecular formula of C10H12F3N3O This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the reaction of the trifluoromethyl-substituted pyrazole with n-propylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- n-Propyl-2-(3-(trifluoromethyl)phenyl)acetamide
- n-Propyl-2-(3-(trifluoromethyl)phenoxy)acetamide
- n-Propyl-2-(3-(trifluoromethyl)benzyl)acetamide
Uniqueness
n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12F3N3O |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
N-propyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C9H12F3N3O/c1-2-4-13-8(16)6-15-5-3-7(14-15)9(10,11)12/h3,5H,2,4,6H2,1H3,(H,13,16) |
Clave InChI |
VTRDKEMIFIPXFP-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN1C=CC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)
![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)








